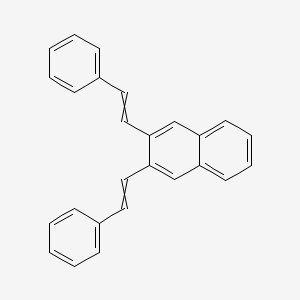![molecular formula C3H7N3O2 B14695336 methyl N-[(E)-hydrazinylidenemethyl]carbamate](/img/structure/B14695336.png)
methyl N-[(E)-hydrazinylidenemethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-[(E)-hydrazinylidenemethyl]carbamate is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(E)-hydrazinylidenemethyl]carbamate typically involves the reaction of hydrazine derivatives with methyl carbamate. One common method is the reaction of hydrazine hydrate with methyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and reactant concentrations to optimize the yield and minimize by-products. The use of catalysts and solvents can also enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl N-[(E)-hydrazinylidenemethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, including amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydrazone derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted carbamates .
Applications De Recherche Scientifique
Methyl N-[(E)-hydrazinylidenemethyl]carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Mécanisme D'action
The mechanism of action of methyl N-[(E)-hydrazinylidenemethyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target enzyme .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl carbamate: A simpler carbamate ester with similar chemical properties but different biological activity.
Ethyl carbamate: Another carbamate ester with distinct applications in the chemical and pharmaceutical industries.
Phenyl carbamate: A more complex carbamate with unique properties and uses in organic synthesis.
Uniqueness
Methyl N-[(E)-hydrazinylidenemethyl]carbamate is unique due to its hydrazine moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications, particularly in the development of new drugs and agrochemicals .
Propriétés
Formule moléculaire |
C3H7N3O2 |
|---|---|
Poids moléculaire |
117.11 g/mol |
Nom IUPAC |
methyl N-[(E)-hydrazinylidenemethyl]carbamate |
InChI |
InChI=1S/C3H7N3O2/c1-8-3(7)5-2-6-4/h2H,4H2,1H3,(H,5,6,7) |
Clé InChI |
XYJPSBBIAKYIGX-UHFFFAOYSA-N |
SMILES isomérique |
COC(=O)N/C=N/N |
SMILES canonique |
COC(=O)NC=NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


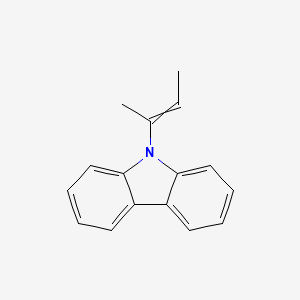
![3-Oxa-7-azatricyclo[3.3.3.01,5]undecane-6,8-dione](/img/structure/B14695272.png)
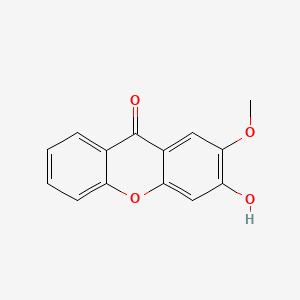
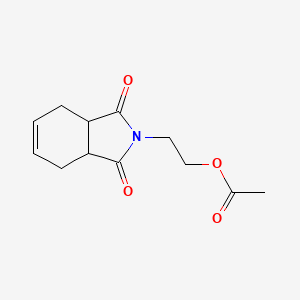
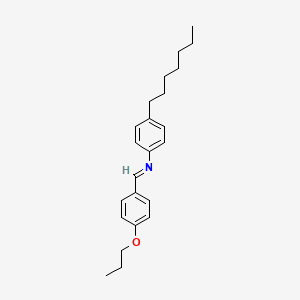
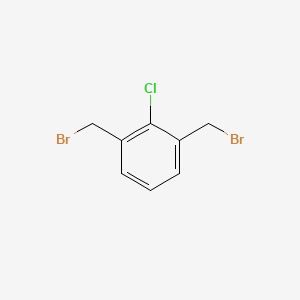
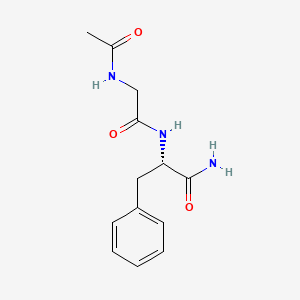
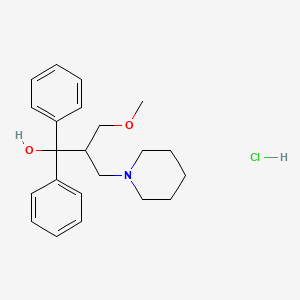

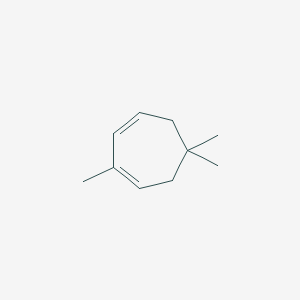
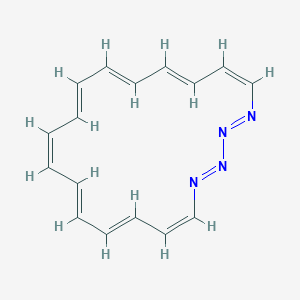
![[[Carboxy(phenyl)carbamoyl]disulfanyl]carbonyl-phenylcarbamic acid](/img/structure/B14695343.png)
